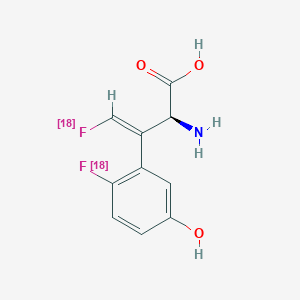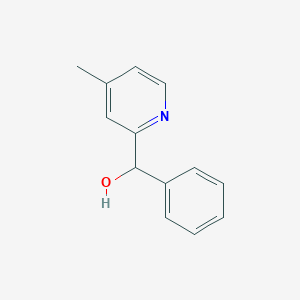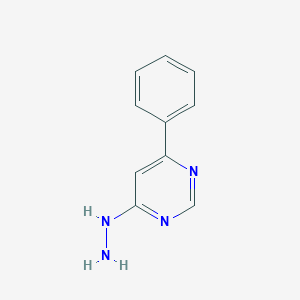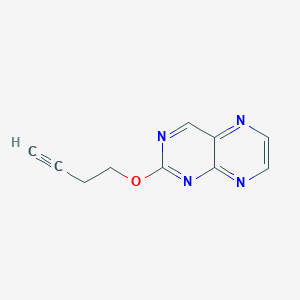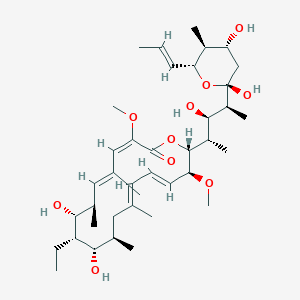
Concanamycin F
Vue d'ensemble
Description
Concanamycin F, also known as Concanolide A, is a macrolide antibiotic . It is a specific and potent inhibitor of vacuolar H±ATPase . The molecular formula of Concanamycin F is C46H75NO14 .
Synthesis Analysis
A highly stereoselective total synthesis of Concanamycin F has been achieved . This synthesis involves a convergent route that includes the synthesis and coupling of its 18-membered tetraenic lactone and β-hydroxyl hemiacetal side chain subunits . The C1−C19 18-membered lactone aldehyde was synthesized through the intermolecular Stille coupling of the C5−C13 vinyl iodide and the C14−C19 vinyl stannane, followed by the construction of the C1−C4 diene and macrolactonization .Molecular Structure Analysis
The molecular structure of Concanamycin F consists of an 18-membered tetraenic lactone and a β-hydroxyl hemiacetal side chain . The molecular weight is 866.09 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Concanamycin F include intermolecular Stille coupling, construction of the diene, macrolactonization, esterification, intramolecular Stille coupling, and highly stereoselective aldol coupling .Physical And Chemical Properties Analysis
Concanamycin F is a white lyophilized solid . It is soluble in DMSO . The molecular weight is 866.09 and the molecular formula is C46H75NO14 .Applications De Recherche Scientifique
Inhibitor of V-ATPases and P-ATPases : Concanamycin F, along with bafilomycins, is recognized for its role in inhibiting vacuolar-type, proton-translocating ATPases (V-ATPases) and ATPases with phosphorylated states (P-ATPases). These enzymes are vital in animal and plant cells, yeast, fungi, and bacteria, making Concanamycin F a valuable tool for studying their physiological roles (Dröse & Altendorf, 1997).
Antiherpetic Agent : Concanamycins, including Concanamycin F, have demonstrated potent inhibition of herpes simplex virus type 1 (HSV-1) replication in vitro. These compounds block the penetration of the virus into host cells and suppress the release of progeny viruses, making them potential antiherpetic agents (Hayashi et al., 2001).
Antimalarial Activity : Concanamycin F, as a macrolide antibiotic, has shown inhibitory effects against Plasmodium falciparum, a parasite responsible for malaria. It exhibits additive effects when used in combination with other antimalarial drugs, indicating its potential in antimalarial therapy (Auparakkitanon & Wilairat, 2006).
Inhibition of Enveloped Virus Entry : Concanamycin A, closely related to Concanamycin F, is a potent inhibitor of the entry of enveloped animal viruses like vesicular stomatitis virus, Semliki Forest virus, and influenza virus into cells. This suggests its role in studying and potentially inhibiting virus-cell interactions (Guinea & Carrasco, 1994).
Apoptosis Induction : Specific inhibitors of vacuolar type H(+)-ATPases, including Concanamycin F, have been found to induce apoptotic cell death, making them of interest in the study of cell death mechanisms and potential cancer treatments (Nishihara et al., 1995).
Safety And Hazards
Orientations Futures
While there is not much specific information available on the future directions of Concanamycin F, research on similar compounds like Concanavalin A has shown promise in the field of cancer therapy . These compounds have been found to bind to several receptors on cancerous and normal cells and modulate the related signaling cascades . This suggests potential future directions for research on Concanamycin F in the context of cancer treatment.
Propriétés
IUPAC Name |
(3E,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H64O10/c1-12-15-31-26(7)30(40)21-39(45,49-31)28(9)36(43)27(8)37-32(46-10)17-14-16-22(3)18-24(5)34(41)29(13-2)35(42)25(6)19-23(4)20-33(47-11)38(44)48-37/h12,14-17,19-20,24-32,34-37,40-43,45H,13,18,21H2,1-11H3/b15-12+,17-14+,22-16+,23-19+,33-20+/t24-,25-,26+,27+,28+,29+,30-,31-,32+,34+,35-,36-,37-,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZXLMPHTZVKJN-STTJUCNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)O)O)O)OC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C\C(=C\[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O)O)O)OC)/C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H64O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869013 | |
| Record name | Concanamycin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Concanamycin F | |
CAS RN |
144539-92-4 | |
| Record name | Concanamycin F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144539924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Concanamycin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



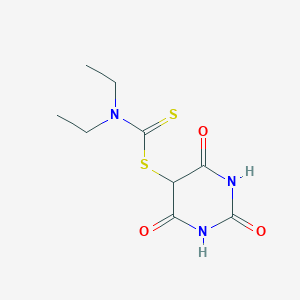
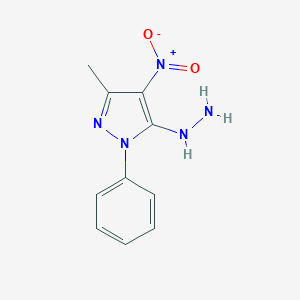
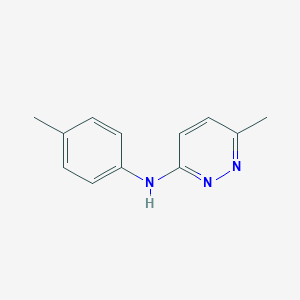
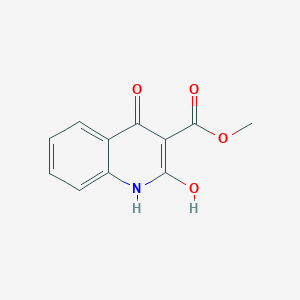

![2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one](/img/structure/B232438.png)
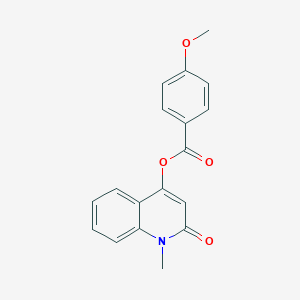

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B232451.png)
